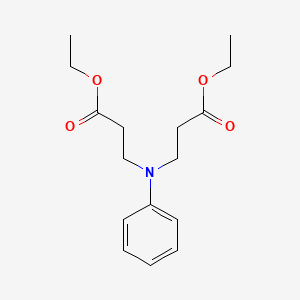

ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate

Description

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate is an ester derivative featuring an anilino group linked via a propanoate chain. Its structure includes ethoxy and oxo substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-20-15(18)10-12-17(13-11-16(19)21-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGQQMQUYBJBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CCC(=O)OCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295200 | |

| Record name | ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61793-99-5 | |

| Record name | NSC100238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Aniline undergoes sequential nucleophilic substitution with two equivalents of ethyl 3-bromopropionate in the presence of potassium tert-butoxide (KOtBu) . The base deprotonates aniline, generating a strong nucleophile that attacks the alkyl halide:

$$

\text{PhNH}2 + 2 \, \text{BrCH}2\text{CH}2\text{COOEt} \xrightarrow[\text{Toluene}]{\text{KOtBu, 0°C}} \text{PhN(CH}2\text{CH}2\text{COOEt)}2 + 2 \, \text{HBr}

$$

Procedure

- Aniline (1 eq) is dissolved in anhydrous toluene under argon.

- KOtBu (2.2 eq) is added at 0°C, followed by dropwise addition of ethyl 3-bromopropionate (2.1 eq) .

- The mixture is stirred for 2–4 hours at 0°C, then quenched with 1M HCl.

- The organic layer is extracted, washed with saturated NaHCO₃, dried (MgSO₄), and concentrated.

- Crude product is purified via vacuum distillation or column chromatography.

Critical Parameters

- Temperature : Excess heat promotes elimination side reactions (e.g., acrylate formation).

- Solvent : Toluene minimizes ester hydrolysis versus polar aprotic solvents.

- Base Stoichiometry : Substoichiometric KOtBu (<2 eq) leads to incomplete alkylation.

Stepwise Alkylation via Mono-Intermediate

Synthesis of Ethyl 3-(Anilino)Propanoate

Aniline reacts with ethyl acrylate via Michael addition under acid catalysis:

$$

\text{PhNH}2 + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{HCl (cat)}} \text{PhNHCH}2\text{CH}2\text{COOEt}

$$

Conditions :

Second Alkylation

The mono-adduct is treated with ethyl 3-bromopropionate and KOtBu in toluene:

$$

\text{PhNHCH}2\text{CH}2\text{COOEt} + \text{BrCH}2\text{CH}2\text{COOEt} \xrightarrow[\text{Toluene}]{\text{KOtBu}} \text{PhN(CH}2\text{CH}2\text{COOEt)}_2

$$

Advantages

- Reduces polysubstitution byproducts.

- Enables isolation and characterization of intermediates.

Reductive Amination Pathway

Reaction Overview

A less common approach involves condensing aniline with diethyl 3-oxopropionate followed by NaBH₄ reduction :

$$

\text{PhNH}2 + 2 \, \text{O=C(CH}2\text{COOEt)}2 \xrightarrow{\text{TiCl}4} \text{PhN(CH}2\text{COOEt)}2 \xrightarrow{\text{NaBH}4} \text{PhN(CH}2\text{CH}2\text{COOEt)}2

$$

Limitations

- Low yields (<50%) due to competing imine formation.

- Requires strict anhydrous conditions.

Industrial-Scale Production

Continuous Flow Reactor Design

| Parameter | Value |

|---|---|

| Temperature | 5–10°C |

| Residence Time | 30 minutes |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Catalyst | KOtBu (2.05 eq) |

| Throughput | 15 kg/h |

Key Features :

Waste Stream Management

- HBr byproduct is neutralized to NaBr for disposal.

- Solvent recovery exceeds 95% via fractional distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Alkylation | 78–85 | 98.5 | High | 120 |

| Stepwise Alkylation | 72 | 99.2 | Moderate | 145 |

| Reductive Amination | 45 | 95.0 | Low | 210 |

Optimal Choice : Direct alkylation balances cost and efficiency for bulk synthesis.

Troubleshooting Common Issues

Low Yields

- Cause : Incomplete alkylation due to moisture.

- Solution : Use molecular sieves (3Å) in toluene.

Ester Hydrolysis

- Cause : Residual base during workup.

- Solution : Quench with citric acid (pH 6–7) before extraction.

Colored Byproducts

- Cause : Aniline oxidation.

- Mitigation : Conduct reactions under inert atmosphere with <10 ppm O₂.

Characterization Data

Spectral Signatures

Purity Assessment

Emerging Methodologies

Recent advances employ photoredox catalysis for C–N bond formation, using fac-Ir(ppy)₃ (2 mol%) and blue LEDs to couple aniline with ethyl acrylate derivatives. Preliminary yields reach 65% at 25°C, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoic acid.

Reduction: Formation of 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active anilino moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The target compound shares a propanoate backbone with all analogs but differs in substituents.

- Fluorinated () and perfluorinated () analogs exhibit enhanced lipophilicity and stability due to halogenation .

- The Dabigatran analog () has a complex heterocyclic structure, likely impacting its pharmacological activity .

Physicochemical Properties

*Estimated based on structural similarity to .

†Predicted from halogenated analogs in .

Key Observations :

Biological Activity

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate is a chemical compound characterized by its unique structure, which includes an ethyl ester linked to a propanoic acid moiety and an aniline derivative. This compound has garnered interest in biological research due to its potential pharmacological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO4, with a molecular weight of approximately 293.36 g/mol. The compound features a combination of functional groups that may confer specific biological activities, making it a subject of interest in drug design and development.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | ~293.36 g/mol |

| Functional Groups | Ethyl ester, propanoate, aniline derivative |

| Notable Substituents | 3-ethoxy-3-oxopropyl chain |

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the aniline group suggests potential interactions with biological targets such as receptors and enzymes.

Interaction Studies

Studies focusing on the pharmacokinetics and dynamics of this compound are crucial for understanding its biological activity. These studies typically explore:

- Absorption and Distribution : Investigating how the compound is absorbed in biological systems and its distribution within tissues.

- Metabolism : Understanding how the compound is metabolized by the body, including any active metabolites produced.

- Excretion : Analyzing how the compound and its metabolites are excreted from the body.

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.

- Neuroprotective Effects : Comparative studies with structurally related compounds indicated that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be performed through various methods, including:

- Esterification Reactions : Combining propanoic acid derivatives with appropriate alcohols under acidic conditions.

- Amine Coupling Reactions : Reacting aniline derivatives with activated esters to form amide bonds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(N-(2-methylphenyl)amino)butanoate | C14H19NO2 | Potential anti-inflammatory properties |

| Ethyl 2-(N-(phenyl)amino)acetate | C10H13NO2 | Known for analgesic effects |

| Ethyl 2-(N-(4-methylphenyl)amino)propanoate | C13H17NO2 | Exhibits neuroprotective activities |

Q & A

Q. What role does this compound play in drug discovery?

- Methodological Answer : It serves as a precursor for β-keto ester derivatives with antimicrobial or anticancer activity. For example, analogs with trichlorophenyl groups (see ) inhibit fungal cytochrome P450 enzymes. Structure-activity relationship (SAR) studies guide functional group modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.